Basic Brown 4

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

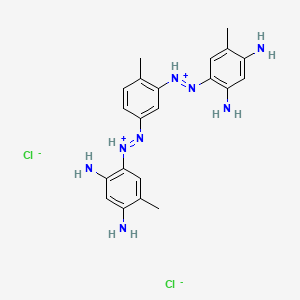

IUPAC Name |

4-[[3-[(2,4-diamino-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-6-methylbenzene-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N8.2ClH/c1-11-4-5-14(26-28-20-6-12(2)15(22)9-17(20)24)8-19(11)27-29-21-7-13(3)16(23)10-18(21)25;;/h4-10H,22-25H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKAMFOFXYCYDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=NC2=C(C=C(C(=C2)C)N)N)N=NC3=C(C=C(C(=C3)C)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063861 | |

| Record name | 2,4-Bis(2,4-diamino-5-methyl-1-benzenazo)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5421-66-9, 8052-76-4 | |

| Record name | C.I. 21010 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005421669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(2,1-diazenediyl)]bis[6-methyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Bis(2,4-diamino-5-methyl-1-benzenazo)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-bis(2,4-diamino-5-methyl-1-benzenazo)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bismarck Brown | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC BROWN 4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HAD3F3XM9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Basic Brown 4?

An In-depth Technical Guide to the Chemical Profile of Basic Brown 4 (C.I. 21010)

Abstract

This compound, also known under the common names Bismarck Brown R and C.I. 21010, is a prominent member of the diazo class of synthetic dyes.[1][2] Structurally, it is characterized by two azo groups (–N=N–) that connect substituted toluene and benzene rings, forming a complex cationic chromophore. This guide provides a comprehensive technical examination of the chemical structure of this compound, its physicochemical properties, synthesis pathway, and key applications. We will delve into the structural basis for its dyeing capabilities, outline a standard protocol for its use in biological staining, and provide essential safety and handling information. This document is intended to serve as a detailed resource for professionals requiring a deep understanding of this versatile chemical compound.

Chemical Identification and Nomenclature

Accurate identification is critical in scientific applications. This compound is known by numerous synonyms, and multiple CAS Registry Numbers may be encountered, often referring to the dihydrochloride salt or mixtures.[3][4] The compound's core identity is defined by its Colour Index (C.I.) number, 21010.[2][5][6]

| Identifier | Value | Source |

| IUPAC Name | 4-[[3-[(2,4-diamino-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-6-methylbenzene-1,3-diamine;dihydrochloride | PubChem[3] |

| Common Names | Bismarck Brown R, Basic Brown RC, Vesuvine, Manchester Brown | [2][3][4] |

| C.I. Number | 21010 | [2][5][6] |

| CAS Registry Numbers | 5421-66-9 (dihydrochloride), 8005-78-5, 104744-50-5 | [3][4][7] |

| Molecular Formula | C₂₁H₂₆Cl₂N₈ (dihydrochloride salt) | [3][7][8] |

| Molecular Weight | 461.4 g/mol (dihydrochloride salt) | [7][8] |

| SMILES | CC1=C(C=C(C=C1)N=NC2=C(C=C(C(=C2)C)N)N)N=NC3=C(C=C(C(=C3)C)N)N.Cl.Cl | PubChem[3] |

| InChIKey | WLKAMFOFXYCYDK-UHFFFAOYSA-N | PubChem[3] |

Core Chemical Structure and Properties

Structural Elucidation

This compound is a disazo (or bis-azo) dye, meaning it contains two azo linkages.[1][4] The core scaffold is derived from 4-methyl-1,3-phenylenediamine (2,4-toluenediamine). The structure's cationic nature, which is fundamental to its classification as a "basic" dye, arises from the protonation of its multiple amine functional groups in acidic to neutral solutions. This positive charge facilitates strong electrostatic interactions with anionic substrates such as the phosphate backbone of DNA, acidic mucins in tissues, and the surfaces of cellulose, wool, and silk fibers.

The chromophore—the part of the molecule responsible for absorbing light and thus producing color—is the extensive conjugated system of pi electrons spanning the aromatic rings and the azo bridges. The methyl and amino substituents on the rings act as auxochromes, modifying the wavelength of absorbed light and deepening the color to the characteristic reddish-brown.

Caption: 2D Chemical Structure of this compound (Free Base).

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and application methods. It is typically supplied as a reddish-brown powder with good solubility in water and ethanol, a key requirement for preparing staining and dyeing solutions.[2][4][9]

| Property | Value | Source(s) |

| Physical Appearance | Reddish-brown to brown powder | [2][4] |

| Solubility | Soluble in water and ethanol; slightly soluble in acetone; insoluble in benzene and xylene. | [4][5][9] |

| Melting Point | 230°C (Decomposes) | [10] |

| Chemical Class | Disazo Dye | [1][4] |

| Light Fastness | 1 (Poor) | [4][9] |

| pH Stability | Stable in neutral to slightly acidic solutions. | [2][10] |

Synthesis and Manufacturing

Reaction Mechanism

This compound is synthesized via a classic azo coupling reaction.[1][11] The process begins with the tetrazotization of a diamine precursor, 2,4-toluenediamine. This involves reacting two molar equivalents of the diamine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) under cold conditions to form a bis-diazonium salt. This intermediate is highly reactive.

Subsequently, the bis-diazonium salt is coupled with two additional molar equivalents of 2,4-toluenediamine. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile, attacking the electron-rich aromatic ring of the second diamine molecule, typically at the position para to an activating amino group. The result is the formation of the two azo linkages that define the final dye molecule.

Caption: Synthetic workflow for this compound.

Applications in Research and Industry

The dual characteristics of being colored and cationic make this compound useful in diverse fields.

Histological and Biological Staining

In histology and cytology, this compound (as Bismarck Brown R) is valued for its ability to stain anionic tissue components. It is a classic stain for:

-

Acid mucins: Stains these glycoproteins a distinct yellow or brown color.[12][13]

-

Mast cell granules: The heparin-rich granules of mast cells stain intensely brown.[12]

-

Cartilage: Can be used to highlight cartilage within bone specimens.[13] It can be used on live cells and is a component of the Papanicolaou stain (PAP stain) used in cytology.[12][13]

Industrial Dyeing

This compound is widely used in industry for coloring various materials.[10] Its cationic nature gives it a high affinity for substrates with anionic surfaces. Key industrial applications include:

-

Textiles: Dyeing of wool, silk, and acrylic fibers.[4][10][14]

-

Inks: Employed in the manufacturing of printing inks.[14]

Experimental Protocol: Mast Cell Staining in Paraffin Sections

This protocol provides a validated methodology for the visualization of mast cells in formalin-fixed, paraffin-embedded tissue sections. The principle relies on the electrostatic binding of the cationic this compound dye to the anionic heparin sulfate within mast cell granules.

I. Materials and Reagents

-

This compound Staining Solution:

-

This compound (C.I. 21010): 0.5 g

-

Distilled Water: 100 mL

-

Glacial Acetic Acid: 0.5 mL

-

Preparation: Dissolve dye in water, filter, then add acid. Stable for 6 months.

-

-

Xylene or xylene substitute

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Mounting medium (e.g., resinous)

II. Step-by-Step Methodology

-

Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Transfer to 100% Ethanol: 2 changes, 3 minutes each. c. Transfer to 95% Ethanol: 1 change, 3 minutes. d. Transfer to 70% Ethanol: 1 change, 3 minutes. e. Rinse thoroughly in running tap water, then place in distilled water.

-

Staining: a. Place slides in the this compound staining solution. b. Incubate for 5-10 minutes. c. Causality Note: The incubation time may need optimization. Insufficient time leads to weak staining, while excessive time can cause high background noise.

-

Differentiation and Dehydration: a. Briefly rinse slides in distilled water to remove excess stain. b. Differentiate with 70% Ethanol for 30-60 seconds, checking microscopically. Mast cells should remain bright reddish-brown while the background becomes lighter. c. Dehydrate quickly through 95% Ethanol (1 minute) and 100% Ethanol (2 changes, 2 minutes each). d. Trustworthiness Check: Proper differentiation is key. Over-differentiation will de-stain the target cells, while under-differentiation will obscure them with background color.

-

Clearing and Mounting: a. Clear in Xylene or substitute: 2 changes, 3 minutes each. b. Apply a coverslip using a permanent mounting medium.

III. Expected Results

-

Mast Cell Granules: Reddish-brown

-

Nuclei: Pale brown or unstained

-

Background: Yellowish to light brown

Safety, Toxicology, and Handling

As with any laboratory chemical, proper handling of this compound is essential. The primary hazards are associated with ingestion and irritation.[8][15]

| Hazard Category | Description | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed. May cause gastrointestinal irritation.[15] | Do not ingest. Wash hands thoroughly after handling. If swallowed, seek immediate medical attention.[15] |

| Irritation | May cause irritation to eyes, skin, and the respiratory tract.[8][15] | Wear appropriate Personal Protective Equipment (PPE): safety goggles, gloves, and a lab coat. Use in a well-ventilated area or with a fume hood. Avoid generating dust.[8][15] |

| Chemical Stability | Stable under normal conditions.[15] | Avoid excess heat and strong oxidizing agents.[15] |

| Disposal | Dispose of in accordance with local, state, and federal hazardous waste regulations. Do not release into sewer systems.[8] |

Mutagenicity data has been reported for this compound, and it should be handled with the appropriate caution for a substance with possible risks of irreversible effects.[15]

Conclusion

This compound is a historically significant and commercially important disazo dye. Its chemical structure, centered on a conjugated system of azo-linked toluenediamine derivatives, is directly responsible for its reddish-brown color and its utility as a cationic dye. This structure facilitates strong binding to anionic substrates, a principle that underpins its widespread use in both industrial dyeing of textiles and paper and in the specific, high-contrast staining of biological components like mast cell granules in histology. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is paramount for its effective and responsible application in scientific and industrial settings.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79459, this compound.

- TradeIndia (n.d.). Basic Brown Dyes 4 - High Purity at an Attractive Price.

- Colorants Chem Pvt Ltd (n.d.). This compound Dyes | CAS 8005-78-5, 104744-50-5.

- TradeIndia (n.d.). This compound Dyes at Attractive Prices, High Performance Chemical Dye.

- S D International (n.d.). This compound Dyes | 1052-36-6/8052-76-4.

- Pharmaffiliates (n.d.). CAS No: 5421-66-9 | Chemical Name: this compound.

- World Dye Variety (2012). This compound.

- Deluxe Chemical Industries (n.d.). This compound (Bismarck Brown R).

- Deluxe Chemical Industries (n.d.). Basic Brown 1 (Bismarck Brown Y).

- MacsChem (n.d.). Bismarck Brown Y | 10114-58-6.

- World Chem Corporation (n.d.). This compound.

- Qingdao Sanhuan Colorchem CO.,LTD (n.d.). MSDS this compound.

- Robert Koch Industries, Inc. (n.d.). Safety Data Sheet: C.I. This compound, dihydrochloride salt.

- Wikipedia (n.d.). Bismarck brown Y.

- StainsFile (n.d.). Bismarck Brown Y - Dyes for Histology.

- Sinoever (n.d.). China Biggest C.I. This compound Suppliers & Manufacturers & Factory - MSDS Sheet.

- Hangzhou Emperor Chemical Co., Ltd (n.d.). This compound.

- Google Patents (n.d.). US3310362A - Concentrated brown dye solution.

- CY Competition Classes (2021, July 19). Dyes/Bismarck Brown/Azo dyes/Synthesis of Bismarck Brown/PGT Chemistry Classes/B.Sc 3rd Year [Video]. YouTube.

- ResearchGate (n.d.). Synthesis of Brown Inorganic Pigments with Spinel Structure from the Incorporation of Spent Alkaline Batteries.

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound (Bismarck Brown R) – Deluxe Chemical Industries [deluxechemind.com]

- 3. This compound | C21H26Cl2N8 | CID 79459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]

- 5. sdinternational.com [sdinternational.com]

- 6. dyeschemical.com [dyeschemical.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. kochcolor.com [kochcolor.com]

- 9. This compound|Bismarck Brown R|CAS No:1052-36-6/8052-76-4- Basic dye [chinainterdyes.com]

- 10. Basic Brown Dyes 4 - High Purity at an Attractive Price [mayurdyes.com]

- 11. US3310362A - Concentrated brown dye solution - Google Patents [patents.google.com]

- 12. macschem.us [macschem.us]

- 13. Bismarck brown Y - Wikipedia [en.wikipedia.org]

- 14. marudyes.com [marudyes.com]

- 15. cncolorchem.com [cncolorchem.com]

A Guide to the Laboratory Synthesis and Purification of Bismarck Brown R

This document provides a comprehensive, technically-grounded guide for the synthesis, purification, and validation of Bismarck Brown R (also known as Basic Brown 4 or C.I. 21010) for use in research and development settings. Moving beyond a simple recitation of steps, this guide elucidates the chemical principles behind the protocol, emphasizing safety, validation, and the rationale for each procedural choice to ensure a reliable and reproducible outcome.

Introduction: The Enduring Utility of a Classic Diazo Dye

Bismarck Brown R is a diazo dye first described in the 19th century.[1] Despite its long history, it remains a relevant tool in modern laboratories, primarily as a biological stain in histology and microscopy for coloring tissues, cells, and microorganisms.[2][3] Its utility stems from its ability to impart a distinct yellow-brown color to acidic mucins and cartilage.[2] The synthesis is a classic example of diazotization and azo coupling reactions, making it an excellent case study for organic chemistry principles. This guide will walk through the process from starting reagents to a purified, validated final product.

The Chemistry of Synthesis: A Two-Part Narrative

The synthesis of Bismarck Brown R is an elegant process where a single reagent, m-phenylenediamine, serves as the reactant for both key stages of the reaction.[1][4]

-

Diazotization: The process begins with the "double diazotization" of one molecule of m-phenylenediamine. In a cold, acidic solution, sodium nitrite is introduced to convert both primary amine groups (-NH₂) into diazonium salt groups (-N₂⁺Cl⁻). This reaction is highly temperature-sensitive, as diazonium salts are unstable and can decompose at higher temperatures, which is why maintaining a temperature of 0-5°C is critical.[5]

-

Azo Coupling: The resulting bis-diazonium salt is a potent electrophile. It readily reacts with two additional molecules of m-phenylenediamine, which act as the nucleophilic coupling partners. The coupling occurs at the positions para to the amine groups on the nucleophile, resulting in the formation of two azo bonds (-N=N-), which are responsible for the dye's characteristic color.[1][5]

Below is a diagrammatic representation of this synthetic pathway.

Caption: The two-step synthesis of Bismarck Brown R.

Safety First: Hazard Analysis of Reagents

A thorough understanding and mitigation of risks are paramount. The primary reagents used in this synthesis possess significant hazards.

| Reagent | CAS No. | Molecular Formula | Key Hazards |

| m-Phenylenediamine | 108-45-2 | C₆H₈N₂ | Toxic if swallowed, inhaled, or in contact with skin; causes serious eye irritation; may cause an allergic skin reaction; suspected of causing genetic defects; very toxic to aquatic life.[6][7] |

| Sodium Nitrite | 7632-0-0 | NaNO₂ | May intensify fire (oxidizer); toxic if swallowed; causes serious eye irritation; very toxic to aquatic life.[8][9][10] |

| Hydrochloric Acid | 7647-01-0 | HCl | May be corrosive to metals; causes severe skin burns and eye damage; may cause respiratory irritation.[11][12][13] |

Mandatory Safety Precautions:

-

All procedures must be conducted within a certified chemical fume hood.

-

Personal Protective Equipment (PPE) is required at all times: a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Emergency equipment, including a safety shower and eyewash station, must be immediately accessible.

-

Have a spill kit ready, including an appropriate neutralizer for acid spills (e.g., sodium bicarbonate).

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale synthesis.

Materials and Equipment

-

m-Phenylenediamine

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled water

-

Ice

-

250 mL Beakers

-

Magnetic stirrer and stir bar

-

Thermometer

-

Glass stirring rod

-

Buchner funnel and filter flask

-

Filter paper

Step-by-Step Procedure

-

Preparation of the Amine Solution: In a 250 mL beaker, dissolve 5.4 g (0.05 mol) of m-phenylenediamine in 12.5 mL of concentrated hydrochloric acid diluted with 25 mL of water. Stir until a clear solution is formed.

-

Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5°C with continuous stirring. It is crucial to maintain this temperature throughout the addition of sodium nitrite.

-

Diazotization: In a separate 100 mL beaker, prepare a solution of 7.0 g (0.1 mol) of sodium nitrite in 20 mL of water. Slowly add this sodium nitrite solution dropwise to the cooled m-phenylenediamine solution over 15-20 minutes. Use a thermometer to ensure the temperature does not rise above 5°C.[5] The solution will turn a deep reddish-brown, indicating the formation of the bis-diazonium salt.

-

Azo Coupling: After the addition is complete, allow the mixture to stand in the ice bath for another 15 minutes. Then, in a separate 250 mL beaker, dissolve 10.8 g (0.1 mol) of m-phenylenediamine in 100 mL of water.

-

Formation of the Dye: Slowly and with vigorous stirring, add the cold diazonium salt solution to the second m-phenylenediamine solution. A brown precipitate of Bismarck Brown R will form immediately.

-

Completion and Isolation: Continue stirring the mixture for 30 minutes in the ice bath. Isolate the crude solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product on the filter paper with a small amount of cold water to remove residual acid and salts. Press the solid as dry as possible on the funnel.

Purification by Recrystallization

The crude product contains unreacted starting materials and side products. Recrystallization is an effective technique for purification.[14][15] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound's solubility will decrease as the solution cools, causing it to form crystals, while impurities remain dissolved in the solvent.[16] Given that Bismarck Brown R has low solubility in water but higher solubility in alcohols, a mixed solvent system or alcohol alone can be effective.[17]

Caption: General workflow for the purification of a solid by recrystallization.

Purification Protocol

-

Transfer the crude Bismarck Brown R to a beaker.

-

Add a minimal amount of a suitable solvent, such as ethanol. Heat the mixture gently on a hot plate with stirring to dissolve the solid. Add more solvent in small portions until the dye is completely dissolved. Avoid adding a large excess of solvent.

-

If any solid impurities remain in the hot solution, perform a hot gravity filtration to remove them.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the solution during this initial cooling phase to allow for the formation of larger, purer crystals.

-

Once the solution has reached room temperature, place it in an ice bath for 20-30 minutes to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Dry the crystals completely. This can be done by leaving them in the Buchner funnel under vacuum for a period, or by transferring them to a watch glass to air dry. Determine the final mass and calculate the percentage yield.

Purity Assessment: Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method to assess the purity of the synthesized dye.[18][19] It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel on a plate) and a mobile phase (a solvent system).[20]

TLC Protocol

-

Prepare a TLC plate by drawing a light pencil line about 1 cm from the bottom.

-

Dissolve a tiny amount of your crude product in a few drops of a suitable solvent (e.g., ethanol). Do the same for your purified product in a separate vial.

-

Using a capillary tube, spot a small amount of the crude solution and the purified solution side-by-side on the pencil line.

-

Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). Ensure the solvent level is below the spot line.

-

Allow the solvent to travel up the plate until it is about 1 cm from the top.

-

Remove the plate and immediately mark the solvent front with a pencil.

-

Visualize the spots. Bismarck Brown R is colored, so the spots will be visible.

-

Interpretation: The purified sample should ideally show a single, well-defined spot. The crude sample may show the main product spot along with other spots corresponding to impurities. A successful purification will show a significant reduction or complete elimination of these impurity spots.

Final Product: Handling and Storage

Purified Bismarck Brown R should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[21] It should be kept away from strong oxidizing agents.[21] Although regulations may vary, it is generally considered a substance that may cause skin and eye irritation and may be harmful if inhaled or swallowed.[21][22] Always consult the most current Safety Data Sheet (SDS) and handle with appropriate care.

References

- Wikipedia. (n.d.). Bismarck brown Y. [Link]

- Chemtrade. (2023, June 20).

- Australian Chemical Reagents. (2022, February). Safety Data Sheet: Hydrochloric acid 0.02N. [Link]

- Carl ROTH. (n.d.).

- Chemos GmbH & Co. KG. (n.d.).

- EMD Millipore. (2015, January 27). Safety Data Sheet: Hydrochloric Acid 34-37% OmniTrace®. [Link]

- Carl ROTH. (n.d.).

- SEASTAR CHEMICALS. (2022, August 9). Safety Data Sheet: Hydrochloric Acid, 25-38% w/w. [Link]

- OXFORD LAB FINE CHEM LLP. (n.d.). Material Safety Data Sheet: Meta-PHENYLENEDIAMINE 98%. [Link]

- Chemos GmbH & Co. KG. (2024, April 29).

- Carl ROTH. (n.d.).

- Synthesis of Bismark Brown Dye. (2022, January 26). YouTube. [Link]

- Techno Pharmchem. (2025, January 6).

- Brainly.in. (2023, March 16). How is Bismarck Brown is prepared?. [Link]

- MFA Cameo. (2022, May 7). Bismarck brown. [Link]

- Dyes/Bismarck Brown/Azo dyes/Synthesis of Bismarck Brown/PGT Chemistry Classes/B.Sc 3rd Year. (2021, July 19). YouTube. [Link]

- PubChem. (n.d.). Bismarck Brown R Base. [Link]

- Mohammad, A., et al. (2018). Removal of Dye Bismarck Brown G by Photocatalytic Reaction over Prepared Co-Oxide Cr2O3-NiO: A Kinetic Study.

- Carl ROTH. (n.d.). Bismarck brown R (CI 21010), 25 g, plastic. [Link]

- Hidayah, N., et al. (2025, August 6). Adsorption of Bismarck Brown R Dyes Using Mesoporous Silica MCM-48.

- University of Colorado Boulder. (n.d.).

- MP Biomedicals. (n.d.). Bismarck Brown R. [Link]

- Chemistry LibreTexts. (2022, August 23).

- The Organic Chemistry Tutor. (2022, August 10).

- Royal Society of Chemistry. (n.d.).

- University of Rochester. (n.d.).

- Khan Academy. (n.d.).

- CUNY Bronx Community College. (n.d.).

- World Journal of Pharmaceutical and Life Sciences. (2022, December 29).

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

- 1. Bismarck brown Y - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. dawnscientific.com [dawnscientific.com]

- 4. brainly.in [brainly.in]

- 5. m.youtube.com [m.youtube.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. download.basf.com [download.basf.com]

- 9. chemtradelogistics.com [chemtradelogistics.com]

- 10. Sodium Nitrite SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 11. fishersci.com [fishersci.com]

- 12. health.state.mn.us [health.state.mn.us]

- 13. carlroth.com [carlroth.com]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. mt.com [mt.com]

- 16. Home Page [chem.ualberta.ca]

- 17. Bismarck brown R (C.I. 21010), 25 g, plastic, CAS No. 5421-66-9 | Vitality Staining | Staining | Histology/Microscopy | Life Science | Carl ROTH - Belgium [carlroth.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Thin layer chromatography | Resource | RSC Education [edu.rsc.org]

- 20. Khan Academy [khanacademy.org]

- 21. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 22. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the Staining Mechanism of Basic Brown 4 in Biological Tissues

Introduction

In the landscape of histological staining, the ability to impart contrast to otherwise translucent cellular structures is fundamental to microscopic analysis. Among the repertoire of vital dyes, Basic Brown 4, historically known as Bismarck Brown, holds a significant place. It is a cationic, diazo dye valued for its utility in demonstrating basophilic elements within tissues, such as cell nuclei, mast cell granules, and certain types of mucins. This guide provides a detailed exploration of the core physicochemical principles governing the interaction of this compound with biological specimens. We will delve into the molecular characteristics of the dye, the biochemical nature of the target tissue components, and the precise mechanism of their interaction, offering a robust framework for researchers, scientists, and drug development professionals to leverage this classic stain with scientific rigor.

Part 1: The Molecular Profile of this compound and the Biochemical Landscape of the Cell

Chemical Characteristics of this compound

This compound is a synthetic dye belonging to the double azo class of compounds.[1] Its utility as a biological stain is fundamentally derived from its molecular structure and resulting charge. As a "basic" dye, the molecule carries a net positive charge in aqueous solutions, classifying it as a cationic stain.[2][3] This positive charge is the primary driver of its staining capability.

| Property | Value | Source(s) |

| C.I. Name | This compound; 21010 | [1][4] |

| Synonyms | Bismarck Brown R, Vesuvine | [5][6] |

| CAS Number | 8005-78-5 | [1][7] |

| Molecular Formula | C₂₁H₂₄N₈ (as free base) | [1][7] |

| Molecular Weight | 388.47 g/mol | [4][7] |

| Class | Diazo Dye | [1] |

| Charge | Cationic (Positively Charged) | [2][3] |

| Solubility | Soluble in water and ethanol | [1][8] |

Table 1: Physicochemical Properties of this compound.

The Target: Anionic Components in Biological Tissues

For a stain to be effective, it must selectively bind to specific components within the heterogeneous environment of a cell or tissue. The cationic nature of this compound dictates that its targets will be anionic (negatively charged) structures. This affinity for basic dyes is termed basophilia .[3][9] The primary basophilic components in most cells are:

-

Nucleic Acids (DNA and RNA): The phosphate groups in the sugar-phosphate backbone of both DNA and RNA confer a strong, consistent negative charge.[2][10] Consequently, structures rich in nucleic acids, such as the cell nucleus (containing DNA) and ribosomes within the cytoplasm and rough endoplasmic reticulum (containing RNA), are intensely basophilic.[10][11]

-

Glycosaminoglycans (GAGs): Certain complex carbohydrates, particularly sulfated GAGs like heparin (found in mast cell granules) and chondroitin sulfate (in cartilage matrix), possess abundant sulfate and carboxyl groups that are negatively charged at physiological pH.[10]

-

Acidic Proteins: While most cytoplasmic proteins are acidophilic (binding to acidic dyes), some proteins with a high proportion of acidic amino acids (like aspartic acid and glutamic acid) can exhibit a net negative charge and thus display basophilia.[12]

Part 2: The Core Staining Mechanism: An Electrostatic Interaction

The fundamental mechanism of this compound staining is a straightforward, yet powerful, physicochemical interaction: the formation of a salt linkage via electrostatic attraction.[2][12] The positively charged cationic dye molecules are drawn to and bind with the negatively charged anionic sites within the tissue.

This process is governed by Coulombic forces, where the strength of the interaction is dependent on the magnitude of the charges and the distance between them.[13] The high density of negative charges on structures like chromatin (DNA) and mast cell granules (heparin) creates a strong electrostatic field that effectively attracts and concentrates the cationic dye molecules, resulting in a distinct brown coloration.

Caption: The core mechanism of this compound staining.

While electrostatic attraction is the primary binding force, other weaker, secondary interactions such as van der Waals forces and hydrogen bonding may also contribute to the stability of the dye-tissue complex, though their role is considered minor compared to the powerful Coulombic attraction.[13][14]

Part 3: Practical Application and Protocol Validation

Understanding the mechanism allows for the rational design and troubleshooting of staining protocols. The following is a representative workflow designed to validate the staining of basophilic structures. Every step is included to ensure the optimal conditions for the electrostatic interaction to occur.

Experimental Workflow for Staining Paraffin-Embedded Sections

Caption: A typical experimental workflow for this compound staining.

Detailed Staining Protocol

This protocol is suitable for formalin-fixed, paraffin-embedded tissue sections.

Reagents:

-

This compound Staining Solution: Dissolve 1g of this compound in 100mL of distilled water. Add 1mL of glacial acetic acid. Filter before use.

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled Water

-

Permanent Mounting Medium

Procedure:

-

Deparaffinization: Immerse slides in two changes of xylene for 5 minutes each to completely remove the paraffin wax.

-

Rehydration: Transfer slides through a graded series of ethanol solutions to reintroduce water into the tissue:

-

100% Ethanol (2 changes, 2 minutes each)

-

95% Ethanol (2 minutes)

-

70% Ethanol (2 minutes)

-

Rinse well in running tap water, then in distilled water.

-

-

Staining: Immerse slides in the this compound solution for 1-5 minutes. The optimal time may vary depending on tissue type and fixation.

-

Rinsing: Briefly rinse the slides in distilled water to remove excess stain.

-

Dehydration: Dehydrate the sections through a graded series of ethanol:

-

70% Ethanol (2 minutes)

-

95% Ethanol (2 minutes)

-

100% Ethanol (2 changes, 2 minutes each)

-

-

Clearing: Immerse slides in two changes of xylene for 5 minutes each. This step makes the tissue transparent and miscible with the mounting medium.

-

Mounting: Place a drop of permanent mounting medium on the tissue section and apply a coverslip, avoiding air bubbles.

Expected Results & Interpretation

-

Nuclei: Brown to yellowish-brown, due to binding with DNA.[9][10]

-

Mast Cell Granules: Intense brown, due to binding with sulfated GAGs (heparin).[15]

-

Cartilage Matrix: Brown, due to binding with chondroitin sulfate.[10]

-

Cytoplasm: Generally unstained or very pale yellow, reflecting the relative lack of anionic sites compared to the nucleus.

Part 4: Factors Influencing Staining Efficacy

The success of the staining protocol is a self-validating system, but several factors can influence the outcome:

-

pH of the Staining Solution: The pH is critical as it affects the ionization of both the dye and the tissue components.[12] The acidic nature of the recommended staining solution (with acetic acid) ensures that the tissue's phosphate and sulfate groups are fully ionized (negatively charged) while the amine groups on the dye remain protonated (positively charged), maximizing the electrostatic attraction.

-

Dye Concentration and Staining Time: Higher concentrations or longer incubation times can increase staining intensity but may lead to non-specific background staining. Optimization is often required for different tissue types.

-

Fixation: The type of fixative used can alter tissue chemistry. Formalin, which cross-links proteins, is generally compatible. However, fixatives containing heavy metals may interfere with dye binding.

Conclusion

The mechanism of this compound staining is a classic example of how fundamental principles of chemistry and physics are applied to visualize biological structures. Its action is rooted in the electrostatic attraction between the cationic dye molecule and the anionic, basophilic components of the cell, primarily nucleic acids and sulfated glycosaminoglycans. By understanding this core mechanism, researchers can not only apply the stain effectively but also interpret the results with a higher degree of confidence, ensuring that the visual data generated is both reliable and mechanistically understood. This knowledge forms a self-validating framework for any experimental protocol involving this versatile and historically important histological stain.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79459, this compound. PubChem. [Link]

- World dye variety (2012). This compound. World dye variety. [Link]

- University of Leeds (n.d.). H&E staining. The Histology Guide. [Link]

- Koch Color (n.d.). Safety Data Sheet: C.I. This compound, dihydrochloride salt. Koch Color. [Link]

- The Cell (n.d.). Basic and Acid Dyes for Histology. The Cell. [Link]

- Kuhlmann, W.D. (2024). Dyes, stains, and special probes in histology.

- S D International (n.d.). This compound Dyes | 1052-36-6/8052-76-4.

- Horobin, R. W. (2017). How histological stains work. Basicmedical Key. [Link]

- Dapson, R. W., & Fáber, E. D. (2018).

- Chemsrc (2024). This compound | CAS#:104744-50-5. Chemsrc. [Link]

- Histology @ Yale (2024). Nuclear and Cytoplasmic Staining-Histology Lecture Series. YouTube. [Link]

- Sinoever (n.d.). China Biggest C.I. This compound Suppliers & Manufacturers & Factory - MSDS Sheet. Sinoever. [Link]

- MacsChem (n.d.).

- TradeIndia (n.d.). This compound Dyes at Attractive Prices, High Performance Chemical Dye. TradeIndia. [Link]

- Pharmaffiliates (n.d.). CAS No : 5421-66-9 | Chemical Name : this compound.

- China inter dye (n.d.). This compound. China inter dye. [Link]

- University of Leeds (n.d.). Nucleus. The Histology Guide. [Link]

- Colorants Chem Pvt Ltd (n.d.).

- Biological Stain Commission (2023). Glossary. Biological Stain Commission. [Link]

- Wikipedia (2024). Basophilic. Wikipedia. [Link]

- Dapson, R. W. (2007). Dye-tissue interactions: Mechanisms, quantification and bonding parameters for dyes used in biological staining. Biotechnic & Histochemistry. [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Basophilic - Wikipedia [en.wikipedia.org]

- 4. sdinternational.com [sdinternational.com]

- 5. This compound | C21H26Cl2N8 | CID 79459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. kochcolor.com [kochcolor.com]

- 7. cncolorchem.com [cncolorchem.com]

- 8. This compound|Bismarck Brown R|CAS No:1052-36-6/8052-76-4- Basic dye [chinainterdyes.com]

- 9. What is Histology: The Histology Guide [histology.leeds.ac.uk]

- 10. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]

- 11. Cell Lab [medcell.org]

- 12. kuhlmann-biomed.de [kuhlmann-biomed.de]

- 13. How histological stains work | Basicmedical Key [basicmedicalkey.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Basic Brown 4 (Bismarck Brown R)

Core Chemical Identifiers and Properties

This compound, also known by its synonym Bismarck Brown R, is a complex aromatic amine. Understanding its precise chemical identity is paramount for its correct application and for the interpretation of experimental outcomes. The compound is most commonly available as a dihydrochloride salt, which influences its molecular weight and solubility.

Chemical Abstract Service (CAS) Number and Molecular Formula

The assignment of a CAS number to this compound can be ambiguous due to the existence of various forms and mixtures. The most frequently cited CAS number for the dihydrochloride salt is 5421-66-9 .[1][2] However, other numbers such as 8005-78-5 are also commonly associated with this dye, often referring to mixtures or different salt forms.[3][4][5][6][7]

The molecular formula distinguishes between the free base and its common salt form:

Molecular Weight

The molecular weight is a critical parameter for preparing solutions of known molarity. It is essential to use the correct molecular weight corresponding to the specific form of the dye being used.

| Form | Molecular Formula | Molecular Weight ( g/mol ) | Source |

| Free Base | C₂₁H₂₄N₈ | 388.47 | [5][6][7][8][9][10] |

| Dihydrochloride Salt | C₂₁H₂₆Cl₂N₈ | 461.4 | [1][3] |

The discrepancy in molecular weight values found in literature and on supplier data sheets often stems from whether the value is for the free base or the dihydrochloride salt. The dihydrochloride form is more common in laboratory use due to its enhanced water solubility.

Physicochemical and Spectroscopic Properties

This compound typically appears as a reddish-brown powder.[4][11] Its solubility profile is a key determinant of its utility in various applications.

-

Solubility : Soluble in water and ethanol; slightly soluble in acetone; insoluble in benzene and xylene.[4][5][8]

The dye's interaction with acids and bases results in distinct color changes, a characteristic feature of many pH indicators, although it is not primarily used for this purpose. When dissolved in concentrated sulfuric acid, it produces a brown solution that turns reddish-brown upon dilution.[4][5][7] In the presence of nitric acid, the solution can range from purple to brown.[4][5][7]

Applications in Scientific and Industrial Contexts

While historically significant in the textile and leather industries for dyeing silk, wool, and paper, this compound also finds niche applications in biological and chemical research.[4][8][11][12][13]

Biological Staining

As a basic dye, it possesses a cationic charge and readily binds to anionic components within cells, such as nucleic acids and acidic mucopolysaccharides. This property makes it a useful, albeit less common, histological and cytological stain.

-

Mechanism : The positively charged dye molecules form electrostatic bonds with negatively charged tissue components like the phosphate backbone of DNA and sulfate groups in glycosaminoglycans.

Industrial Dyeing

The primary commercial use of this compound is in the dyeing of various materials, including:

Its utility in these sectors is attributed to its high affinity for cellulose fibers and good staining properties.[13]

Workflow: General Staining Protocol for Biological Specimens

The following is a generalized workflow for using this compound as a biological stain. The concentrations and incubation times may require optimization based on the specific tissue and target.

Caption: A typical workflow for histological staining using this compound.

Safety, Handling, and Toxicological Profile

Appropriate safety measures are crucial when handling this compound in a laboratory setting. The compound is generally supplied with a Safety Data Sheet (SDS) that outlines its potential hazards and handling procedures.

Hazard Identification

-

Primary Hazards : Harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[6]

-

GHS Classification : While not universally classified under GHS by all suppliers, some reports indicate it can cause serious eye damage/irritation.[1][3]

Recommended Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this chemical. Standard laboratory PPE is recommended:

-

Eye Protection : Chemical safety goggles.

-

Hand Protection : Chemical-resistant gloves.

-

Body Protection : Laboratory coat. In environments with significant dust generation, coveralls may be appropriate.[1]

-

Respiratory Protection : If dust is generated, use an approved respirator.[1][6] Work should ideally be conducted in a chemical fume hood.[6]

Storage and Stability

This compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing and reducing agents.[6][14] The chemical is stable under normal temperatures and pressures.[6]

Toxicological Data

Toxicological information is limited. Mutagenicity data has been reported, but it is not listed as a carcinogen by major regulatory bodies like ACGIH, IARC, NIOSH, NTP, or OSHA.[6] As with many dyes, the toxicological properties have not been exhaustively investigated, warranting a cautious approach to handling.[6]

Synthesis and Manufacturing Overview

From a chemical standpoint, this compound is synthesized through a diazo coupling reaction. The manufacturing process involves the tetrazotization of 2,4-toluenediamine, which is then coupled with additional molecules of 2,4-toluenediamine.[15] The final product is often a mixture with the double azo dye as the primary component.[5] Precise control over reaction conditions is necessary to ensure high purity, which can reach up to 99% in commercial preparations.[13][14]

Caption: Simplified schematic of the this compound synthesis process.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79459, this compound.

- Colorants Chem Pvt Ltd. (n.d.). This compound Dyes | CAS 8005-78-5, 104744-50-5.

- S D International. (n.d.). This compound Dyes | 1052-36-6/8052-76-4.

- World Dye Variety. (2012, May 4). This compound.

- Deluxe Chemical Industries. (n.d.). This compound (Bismarck Brown R).

- China Inter Dye. (n.d.). This compound.

- World Chem Corporation. (n.d.). This compound.

- Koch Color. (n.d.). Safety Data Sheet: C.I. This compound, dihydrochloride salt.

- Sinoever. (n.d.). China Biggest C.I. This compound Suppliers & Manufacturers & Factory - MSDS Sheet.

- TradeIndia. (n.d.). This compound Dyes at Attractive Prices, High Performance Chemical Dye.

- Pharmaffiliates. (n.d.). CAS No : 5421-66-9 | Chemical Name : this compound.

- TradeIndia. (n.d.). Basic Brown Dyes 4 - High Purity at an Attractive Price.

- Fiess, N. W. (1967). U.S. Patent No. 3,310,362. Washington, DC: U.S. Patent and Trademark Office.

- Rainbow Dye-Tech (Pvt) Ltd. (n.d.). Bismarck Brown R.

Sources

- 1. kochcolor.com [kochcolor.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C21H26Cl2N8 | CID 79459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. cncolorchem.com [cncolorchem.com]

- 7. Bismarck Brown R – Rainbow Dye-Tech (Pvt) Ltd. [rainbowdyetech.co]

- 8. sdinternational.com [sdinternational.com]

- 9. This compound|Bismarck Brown R|CAS No:1052-36-6/8052-76-4- Basic dye [chinainterdyes.com]

- 10. dyeschemical.com [dyeschemical.com]

- 11. This compound (Bismarck Brown R) – Deluxe Chemical Industries [deluxechemind.com]

- 12. China Biggest C.I. This compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 13. Basic Brown Dyes 4 at Best Price in Ankleshwar - Manufacturer,Supplier,Exporter [mayurdyes.com]

- 14. This compound Dyes at Attractive Prices, High Performance Chemical Dye [marudyes.com]

- 15. US3310362A - Concentrated brown dye solution - Google Patents [patents.google.com]

A Historical Perspective on the Applications of Bismarck Brown in Histology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Synthetic Dyes in Cellular Exploration

In the landscape of biological staining, the latter half of the 19th century marked a revolutionary period. The advent of synthetic dyes, born from the burgeoning field of organic chemistry, provided researchers with an unprecedented toolkit to visualize the intricate architecture of tissues and cells. Among these pioneering stains, Bismarck Brown emerged as a robust and versatile dye, leaving an indelible mark on the field of histology. This guide delves into the historical applications of Bismarck Brown, exploring its chemical underpinnings, methodological evolution, and enduring legacy in the visualization of specific cellular components.

The Genesis of a Classic Stain: Discovery and Chemical Principles

Bismarck Brown Y, also known as C.I. 21000 or Basic Brown 1, was one of the earliest azo dyes, first described by the German chemist Carl Alexander von Martius in 1863.[1][2] Its synthesis, a relatively straightforward diazo coupling reaction, made it readily accessible to the scientific community.[1][2] Chemically, Bismarck Brown Y is a diazo dye, a class of organic compounds characterized by the presence of two azo groups (-N=N-) connecting aromatic rings.[3][4] This chemical structure is fundamental to its staining properties.

As a basic aniline dye, Bismarck Brown carries a positive charge and therefore binds to acidic (basophilic) tissue components, which are negatively charged.[5] This electrostatic interaction is the primary mechanism behind its staining capabilities. The intensity and color of the stain are influenced by the pH of the staining solution and the chemical composition of the target structures.

Core Historical Applications: Illuminating the Unseen

From its inception, Bismarck Brown proved to be a valuable tool for histologists, enabling the visualization of a range of cellular and extracellular structures. Its applications were diverse, but it gained particular renown for its ability to selectively stain specific components, offering crucial insights into tissue composition and pathology.

Mast Cell Granules: A Defining Application

Perhaps the most celebrated historical application of Bismarck Brown is its use as a selective stain for mast cells.[6][7][8] The acidic granules within mast cells, rich in heparin and histamine, possess a strong affinity for the basic Bismarck Brown dye, staining an intense yellow-brown or brown.[5][9] This specificity allowed for the clear identification and enumeration of mast cells in various tissues, a critical aspect in studies of inflammation, immunology, and neoplasia.[6] The stain's permanence and resistance to fading, especially when compared to other metachromatic stains like toluidine blue, made it a superior choice for quantitative studies.[6]

Mucins and Cartilage: Highlighting Glycosaminoglycans

Bismarck Brown also found extensive use in the staining of acid mucins and cartilage.[3][5][10][11] Acid mucins, high-molecular-weight glycoproteins present in goblet cells and various connective tissues, stain a distinct yellow to yellow-brown with Bismarck Brown.[3][5][11] Similarly, the glycosaminoglycan-rich matrix of cartilage exhibits a strong affinity for the dye. This property was instrumental in early studies of connective tissue development, pathology, and function.

A Versatile Counterstain

Beyond its role as a primary stain, Bismarck Brown was frequently employed as a counterstain in various histological techniques.[3] It provided a contrasting background that helped to highlight structures stained with other dyes. For instance, it was used as a counterstain for Victoria blue R in the staining of acid-fast microorganisms and in conjunction with Gentian Violet.[3][12] It was also a component of the Papanicolaou stain (PAP stain) used in cytology, although its use in this context has diminished over time.[3][13][14]

Methodological Evolution: From Simple Staining to Enhanced Contrast

The early protocols for Bismarck Brown staining were relatively simple, involving the immersion of fixed and sectioned tissues in an alcoholic solution of the dye. However, a significant limitation of the original method was the poor contrast it offered for surrounding tissue structures, making orientation and detailed analysis challenging.[9][15]

To address this, researchers developed modified protocols that incorporated a counterstain, most notably hematoxylin.[6][9] Counterstaining with hematoxylin stains the cell nuclei blue, providing excellent contrast to the yellow-brown stained mast cell granules or mucins.[9] This modification significantly improved the analytical value of the Bismarck Brown stain, allowing for a clearer distinction of cellular details.[9]

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on historical and modified methods for Bismarck Brown staining, providing a practical guide for researchers interested in replicating these classic techniques.

Table 1: Bismarck Brown Staining Solutions

| Component | Concentration |

| Bismarck Brown Y | 0.5 g |

| Absolute Ethanol | 80 ml |

| 1% Hydrochloric Acid | 20 ml |

This formulation is a commonly cited historical recipe for the staining solution.[5][11]

Protocol 1: Classic Bismarck Brown Staining for Mast Cells

I. Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of absolute ethanol for 3 minutes each.

-

Transfer through 95% ethanol for 2 minutes.

-

Transfer through 70% ethanol for 2 minutes.

-

Rinse in distilled water.

II. Staining:

-

Immerse slides in the Bismarck Brown Y solution for 30 minutes to 1 hour.[5] Staining time can be prolonged to intensify the color of the granules.[6]

III. Differentiation:

-

Briefly rinse in 70% ethanol (a few seconds) to remove excess stain.[5]

IV. Dehydration and Mounting:

-

Dehydrate through 70% ethanol, 95% ethanol, and two changes of absolute ethanol for 2 minutes each.

-

Clear in two changes of xylene for 5 minutes each.

-

Mount with a permanent mounting medium.

Expected Results:

-

Mast cell granules: Yellow-brown[5]

-

Background: Pale yellow to colorless

Protocol 2: Modified Bismarck Brown Staining with Hematoxylin Counterstain

I. Deparaffinization and Rehydration:

-

Follow steps I.1 to I.5 from Protocol 1.

II. Staining:

-

Immerse slides in the Bismarck Brown Y solution for 1 to 2 hours at room temperature.[9]

III. Differentiation:

-

Differentiate in 70% ethanol (3 changes) for a few seconds each.[9]

IV. Counterstaining:

-

Transfer slides to a standard Mayer's hematoxylin solution and stain for 3-5 minutes.

-

"Blue" the sections in running tap water or a suitable bluing agent.

V. Dehydration and Mounting:

-

Dehydrate through graded alcohols (70%, 95%, absolute).

-

Clear in xylene.

-

Mount with a permanent mounting medium.

Expected Results:

Visualizing the Workflow and Staining Mechanism

To better understand the process and principles of Bismarck Brown staining, the following diagrams illustrate the experimental workflow and the chemical interaction at the cellular level.

Caption: Staining mechanism of Bismarck Brown.

Advantages, Limitations, and Legacy

The historical prominence of Bismarck Brown in histology can be attributed to several key advantages:

-

Selectivity: Its strong affinity for mast cell granules and acid mucins provided a high degree of specificity. [6]* Permanence: The stain is relatively permanent and does not readily fade, making it suitable for archival purposes. [6]* Simplicity: The staining procedure is straightforward and does not require complex reagents or equipment. [6] However, the stain is not without its limitations:

-

Poor Contrast: When used alone, it provides poor visualization of surrounding tissue structures. [9][15]* Limited Scope: Its primary utility is for a specific set of acidic tissue components.

While its use has declined with the advent of more specific and versatile staining techniques, such as immunohistochemistry, the legacy of Bismarck Brown endures. It played a crucial role in the early understanding of tissue composition and cellular function. The principles of its application and the modifications developed to enhance its utility laid the groundwork for future advancements in histological staining. For researchers in drug development and toxicology, understanding these historical methods can provide valuable context for interpreting older literature and appreciating the evolution of modern histopathological techniques.

References

- Spatz, M. (1960). Bismarck brown as a selective stain for mast cells.

- MP Biomedicals. (n.d.). Bismarck Brown Y.

- Tomov, N., & Dimitrov, N. (2017). Modified Bismarck brown staining for demonstration of soft tissue mast cells. Trakia Journal of Sciences, 15(3), 195-197. [Link]

- Biognost. (n.d.). BISMARCK BROWN Y C.I. 21000.

- Wikipedia. (2023, December 2). Bismarck brown Y.

- MacsChem. (n.d.). Bismarck Brown Y | 10114-58-6 | Leading Supplier in US.

- PubMed. (n.d.). Bismarck brown as a selective stain for mast cells.

- ResearchGate. (2017). Modified Bismarck brown staining for demonstration of soft tissue mast cells.

- ResearchGate. (n.d.). Bismarck brown (A, В), Bismarck brown & Hematoxylin (C, D) and Toluidine blue (E, F) stained mast cells.

- Hill, M.A. (2020, February 26). Histology Stains. UNSW Embryology.

- StainsFile. (n.d.). Bismarck Brown Y.

- Britannica. (2025, November 14). Bismarck brown. In Encyclopædia Britannica.

- Kuhlmann, W. D. (2024, March 12). Dyes, stains, and special probes in histology. Laboratory Diagnostics & Cell Science.

- Titford, M. (2009). The long-term contribution of dyes and stains to histology and histopathology. Biotechnic & Histochemistry, 84(4), 167-177. [Link]

- MFA Cameo. (2022, May 7). Bismarck brown.

- Benz Microscope. (n.d.). Bismarck Brown 1% Alcohol Solution Slide Stain.

- eBay. (n.d.). Bismarck Brown Y, 51%, biological stain, Certified®.

- Oral & Maxillofacial Pathology Journal. (2024, March 12). Natural Alternatives to Chemical Staining in Routine Histopathology - A Narrative Review.

- StatPearls - NCBI Bookshelf. (2023, May 1). Histology, Staining.

- Journal of Histotechnology. (2013, August). Histochemistry: historical development and current use in pathology.

- American Journal of Clinical Pathology. (1960, September 1). Bismarck Brown as a Selective Stain for Mast Cells.

Sources

- 1. Bismarck brown Y - Wikipedia [en.wikipedia.org]

- 2. macschem.us [macschem.us]

- 3. chemicalworlds.com [chemicalworlds.com]

- 4. Bismarck brown | dye | Britannica [britannica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Bismarck brown as a selective stain for mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mpbio.com [mpbio.com]

- 11. biognost.com [biognost.com]

- 12. dawnscientific.com [dawnscientific.com]

- 13. Histology Stains - Embryology [embryology.med.unsw.edu.au]

- 14. stainsfile.com [stainsfile.com]

- 15. researchgate.net [researchgate.net]

Solubility and stability of Basic Brown 4 in different solvents

An In-Depth Technical Guide to the Solubility and Stability of Basic Brown 4

Introduction

This compound, also known by its synonym Bismarck Brown R, is a cationic, double azo dye belonging to the disazo class of compounds.[1][2][3] It is widely utilized in various industrial and biological applications, including the dyeing of textiles like silk and wool, as well as coloring leather and paper.[1][4][5][6][7] Its utility in these processes is fundamentally governed by its physicochemical properties, most notably its solubility in various solvent systems and its stability under different environmental conditions.

A critical point of clarification in the scientific literature is the distinction between This compound (C.I. 21010) and the closely related Basic Brown 1 (Bismarck Brown Y, C.I. 21000) .[1][8][9] While often used interchangeably, they are distinct chemical entities with different molecular formulas and weights. This guide will primarily focus on this compound (Bismarck Brown R), but will include comparative data for Basic Brown 1 (Bismarck Brown Y) where available to provide a comprehensive overview for the research community.

Understanding the solubility and stability profiles of this compound is paramount for optimizing formulation, ensuring process efficiency, and guaranteeing the quality and longevity of the final product. This guide provides a detailed examination of these properties, supported by experimental protocols and mechanistic insights, to aid researchers, scientists, and drug development professionals in their work.

Physicochemical Properties

A foundational understanding of this compound begins with its core physicochemical characteristics. These properties dictate its behavior in solution and its interactions with substrates.

| Property | Value | Reference(s) |

| Synonyms | Bismarck Brown R, Bismark Brown R, C.I. 21010 | [1][3][4] |

| Chemical Class | Azo Dye (Disazo) | [1][10] |

| C.I. Number | 21010 | [1][4] |

| CAS Number(s) | 1052-36-6, 8052-76-4 | [4][5] |

| Molecular Formula | C₂₁H₂₄N₈ | [2][4] |

| Molecular Weight | 388.47 g/mol | [2][4] |

| Appearance | Reddish-brown to Brownish-black powder | [1][4] |

Chemical Structures

The structures of this compound and its related compound, Basic Brown 1, are presented below. The presence of multiple amino groups makes these molecules cationic and influences their solubility in polar solvents.

Caption: Workflow for quantitative solubility determination.

Stability Profile

The stability of a dye determines its shelf-life, its performance under process stress (heat, pH), and the fastness of the final colored product. [11][12][13]Key factors influencing the stability of this compound include pH, light, and temperature. [14]

Summary of Stability and Fastness Properties

This compound is generally stable in neutral to slightly acidic conditions but exhibits very poor light fastness, which is a significant limitation for applications requiring color longevity upon light exposure. [7]

| Property | Rating/Observation | Significance | Reference(s) |

|---|---|---|---|

| Light Fastness | 1 (on a scale of 1-8) | Very poor; susceptible to photodegradation. | [4][5] |

| Acid Resistance | Good | Stable in acidic media, suitable for acid dyeing. | [1] |

| Alkali Resistance | Moderate | Some degradation or color change may occur in basic media. | [1] |

| pH Stability | Stable in neutral to slightly acidic solutions | Optimal performance in a defined pH range. | [7] |

| Wash Fastness | 2-3 (on a scale of 1-5) | Moderate; some color may bleed during washing. | [1]|

Mechanistic Insights: As an azo dye, the primary points of instability in the this compound molecule are the azo linkages (-N=N-). These bonds can be cleaved reductively or be susceptible to oxidative and photolytic attack. [15]The amino groups can be protonated or deprotonated depending on the pH, which alters the electronic properties of the chromophore and thus its color and stability. For example, in strong sulfuric acid, the dye appears brown, while in nitric acid, it yields a purple to brown solution. [2][5]

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a dye and to identify potential degradation pathways. [16] Protocol 1: pH Stability Assessment

-

Solution Preparation: Prepare a series of buffer solutions across a wide pH range (e.g., pH 2, 4, 7, 9, 12).

-

Incubation: Prepare identical solutions of this compound (at a concentration suitable for spectrophotometry) in each buffer. Wrap a control set of vials in foil to serve as dark controls.

-

Analysis: Store all samples at a controlled temperature. At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), measure the full UV-Vis spectrum (e.g., 300-700 nm) of each solution.

-

Evaluation: Monitor for a decrease in absorbance at the λ-max (indicating degradation) and the appearance of new peaks (indicating degradation products). A shift in λ-max indicates a change in the chromophore's chemical environment.

Protocol 2: Photostability Assessment

-

Sample Preparation: Prepare a solution of this compound in a relevant solvent (e.g., water). Place the solution in a transparent container (e.g., quartz cuvette).

-

Control Sample: Prepare an identical sample and wrap it completely in aluminum foil to protect it from light.

-

Exposure: Place both samples in a photostability chamber with a controlled light source (e.g., a xenon lamp simulating sunlight) and temperature. 4. Analysis: At regular intervals, measure the UV-Vis spectrum of both the exposed and control samples.

-

Evaluation: Calculate the percentage of degradation by comparing the absorbance at λ-max of the exposed sample to the control. The control sample accounts for any thermal degradation that may occur simultaneously.

Protocol 3: Thermal Stability Assessment

-

Sample Preparation: Prepare multiple aliquots of a this compound solution in sealed, airtight vials to prevent solvent evaporation.

-

Incubation: Place the sets of vials in ovens or water baths set to different temperatures (e.g., 40 °C, 60 °C, 80 °C). Keep one set at room temperature (25 °C) as a control.

-

Analysis: At specified time points, remove one vial from each temperature, cool it to room temperature, and measure its UV-Vis spectrum.

-

Evaluation: Compare the absorbance at λ-max of the heated samples to the room temperature control to quantify the extent of thermal degradation.

Caption: General workflow for assessing dye stability.

Conclusion

This compound (Bismarck Brown R) is a cationic azo dye with high solubility in polar solvents like water and ethanol, and poor solubility in nonpolar media. This profile makes it well-suited for aqueous-based dyeing applications in the textile, paper, and leather industries. However, its significant drawback is its very poor photostability (light fastness rating of 1), which severely limits its use in products requiring long-term color retention under light exposure. It exhibits good stability in acidic conditions and moderate stability in alkaline environments.

For professionals in research and development, a thorough understanding and quantitative characterization of these properties are essential for formulation design, process optimization, and quality control. The experimental protocols provided in this guide offer a systematic framework for determining the solubility and stability of this compound in specific systems, enabling evidence-based decisions for its successful application. Further research into identifying its specific photodegradation products and exploring stabilization strategies, such as the use of UV absorbers or encapsulation, could expand its utility into more demanding applications.

References

- S D International. This compound Dyes | 1052-36-6/8052-76-4. [Link]

- Bionity. Bismarck brown Y. [Link]

- Deluxe Chemical Industries. This compound (Bismarck Brown R). [Link]

- DRM CHEM. Bismarck Brown Y. [Link]

- World dye variety. This compound. [Link]

- PubChem, National Institutes of Health. This compound | C21H26Cl2N8 | CID 79459. [Link]

- Wikipedia. Bismarck brown Y. [Link]

- China inter dye. This compound. [Link]

- Technical D

- Givaudan Sense Colour.

- Macsen Labs. This compound Dyes at Attractive Prices, High Performance Chemical Dye. [Link]

- ResearchGate.

- TradeIndia.

- SciSpace. The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. [Link]

- Research and Reviews. Stability Testing and its Role in Drug Development Process. [Link]

- Pharmainfo.net. Stability Testing of Pharmaceutical Products. [Link]

- National Institutes of Health.

Sources

- 1. This compound (Bismarck Brown R) – Deluxe Chemical Industries [deluxechemind.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound | C21H26Cl2N8 | CID 79459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sdinternational.com [sdinternational.com]

- 5. This compound|Bismarck Brown R|CAS No:1052-36-6/8052-76-4- Basic dye [chinainterdyes.com]

- 6. This compound Dyes at Attractive Prices, High Performance Chemical Dye [marudyes.com]

- 7. Basic Brown Dyes 4 at Best Price in Ankleshwar - Manufacturer,Supplier,Exporter [mayurdyes.com]

- 8. 俾斯麦棕 Y certified by the BSC, Dye content 50 % | Sigma-Aldrich [sigmaaldrich.com]

- 9. Bismarck_brown_Y [bionity.com]

- 10. colorantsgroup.com [colorantsgroup.com]

- 11. biotium.com [biotium.com]

- 12. rroij.com [rroij.com]

- 13. japsonline.com [japsonline.com]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safe Handling of Basic Brown 4 Powder

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the essential safety precautions and handling protocols for Basic Brown 4 powder. As a diazo dye, this compound requires careful management to mitigate potential health risks in a laboratory or research setting. This document is designed to provide Senior Application Scientists and other professionals with the technical and practical knowledge necessary for safe and compliant handling.

Core Hazard Profile of this compound

This compound, also known by trade names such as Bismarck Brown Y, is a double azo dye.[1] A thorough understanding of its hazard profile is the foundation of a robust safety protocol. The primary risks are associated with its physical form as a powder and its chemical properties.

1.1. Principal Routes of Exposure & Associated Health Effects

Exposure to this compound can occur through several routes, each with distinct potential health consequences:

-

Inhalation: Inhaling the fine powder can lead to respiratory irritation.[2]

-

Skin Contact: The substance may cause an allergic skin reaction in sensitive individuals.[3] Prolonged or repeated contact can also result in skin irritation.[2]

-

Eye Contact: Direct contact with the powder is irritating to the eyes and can cause inflammation.[2][4]

-

Ingestion: this compound is harmful if swallowed and may lead to gastrointestinal irritation, including symptoms like nausea, vomiting, and diarrhea.[2][4]

1.2. Combustibility and Reactivity

While not flammable under typical conditions, this compound is a combustible powder.[3] A significant and often overlooked hazard is the potential for a dust explosion if the powder is present in high enough concentrations in the air with an ignition source.[3] It is also incompatible with strong oxidizing and reducing agents.[2]

Hierarchy of Controls: A Systematic Approach to Exposure Minimization

To effectively manage the risks associated with this compound, a tiered approach known as the "Hierarchy of Controls" should be implemented. This methodology prioritizes the most effective control measures.

Caption: The Hierarchy of Controls prioritizes institutional safety measures over individual protection.

2.1. Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can come into contact with the worker.

-

Chemical Fume Hood: All weighing and handling of this compound powder must be conducted within a certified chemical fume hood.[2] This is the most critical engineering control as it captures airborne particles, preventing inhalation.

-

Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of any fugitive dust.[2][3]

-

Safety Infrastructure: An eyewash station and a safety shower must be readily accessible in the work area.[2][3]

2.2. Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is essential for protecting personnel from exposure that is not fully controlled by other means. The selection of appropriate PPE is critical.

| Protection Type | Required PPE | Specifications and Rationale |

| Eye/Face Protection | Chemical Safety Goggles | Must be worn at all times to protect against dust particles.[2][3] |

| Hand Protection | Chemical-resistant gloves | Nitrile or rubber gloves are recommended to prevent skin contact.[2] |

| Respiratory Protection | Approved Respirator | A NIOSH-approved respirator (e.g., N95) is necessary when handling the powder to avoid inhaling dust.[2][3] |

| Body Protection | Laboratory Coat/Coveralls | A lab coat or protective clothing is required to prevent contamination of personal clothing.[2][3] |